molecular formula C13H15NO2 B15209608 3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone CAS No. 71824-63-0

3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone

Cat. No.: B15209608
CAS No.: 71824-63-0
M. Wt: 217.26 g/mol
InChI Key: GYLFBJBDBDENEA-UHFFFAOYSA-N
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Description

3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone is a synthetic furanone derivative of interest in medicinal chemistry and organic synthesis. The compound features a 2(3H)-furanone core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . This specific molecule is structurally characterized by a 2-pyridyl group and an allyl substituent at the 3-position of the lactone ring, which may influence its binding affinity and physicochemical properties. Furanone derivatives, particularly the 2(3H)-furanone and 2(5H)-furanone classes, have been extensively investigated as key structural motifs in developing bioactive molecules. They have demonstrated a wide array of therapeutic activities in research, including serving as anti-inflammatory agents, anticancer candidates, and antimicrobials . The presence of multiple functional groups on this molecule makes it a valuable building block or intermediate for further chemical exploration, such as in the synthesis of more complex heterocyclic compounds or for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

71824-63-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-methyl-3-prop-2-enyl-3-pyridin-2-yloxolan-2-one

InChI

InChI=1S/C13H15NO2/c1-3-7-13(9-10(2)16-12(13)15)11-6-4-5-8-14-11/h3-6,8,10H,1,7,9H2,2H3

InChI Key

GYLFBJBDBDENEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a pyridinyl-substituted allyl alcohol, cyclization can be induced using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions could lead to the formation of fully saturated furan rings.

    Substitution: The allyl and pyridinyl groups can participate in various substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce fully saturated dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: Its unique structure might make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Potential pharmaceutical applications could include its use as a scaffold for drug development.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone can be contextualized by comparing it to related dihydrofuranone derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Dihydro-2(3H)-furanone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
3-Allyl-5-methyl-3-(2-pyridyl)... 3-Allyl, 3-(2-pyridyl), 5-methyl C₁₃H₁₄NO₂* ~219.25 Not explicitly described (assumed Pd-catalyzed coupling) Potential ligand or pharmaceutical intermediate
3-Isopropyl-5-methyl-3-(2-pyridyl)... 3-Isopropyl, 3-(2-pyridyl), 5-methyl C₁₃H₁₈NO₂ 235.29 Similar to target compound (substituent variation) Research chemical
γ-Valerolactone (Dihydro-5-methyl-2(3H)-furanone) None, 5-methyl C₅H₈O₂ 100.12 Hydrogenation of hydroxymethylfurfural Biofuel additive, green solvent
5-(Hydroxymethyl)dihydro-2(3H)-furanone None, 5-hydroxymethyl C₅H₈O₃ 116.12 Methanesulfonate substitution (e.g., ) Synthetic intermediate
5-(Iodomethyl)dihydro-2(3H)-furanone None, 5-iodomethyl C₅H₇IO₂ 226.01 Halogenation reactions Halogenated intermediate

*Estimated based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The allyl group in the target compound introduces unsaturation, enhancing reactivity toward electrophilic addition or cyclization. In contrast, γ-valerolactone (5-methyl substituent only) is more stable and widely used as a solvent .
  • The 2-pyridyl group provides aromaticity and Lewis basicity, enabling coordination to metals or hydrogen bonding, which is absent in aliphatic analogs like γ-valerolactone.

Synthetic Accessibility :

  • γ-Valerolactone is synthesized via hydrogenation of bio-derived hydroxymethylfurfural, emphasizing its role in sustainable chemistry .
  • Pyridyl-substituted analogs (e.g., 3-isopropyl-5-methyl-3-(2-pyridyl)...) may require regioselective coupling or cycloaddition, as seen in methodologies from and .

Applications: γ-Valerolactone: Predominantly used in biofuels and green chemistry due to low toxicity and high biodegradability . Pyridyl-Substituted Derivatives: Potential applications in catalysis (as ligands) or medicinal chemistry (e.g., kinase inhibitors) due to their aromatic and chelating properties .

Biological Activity

3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique dihydrofuranone structure with an allyl group and a pyridine moiety. Its molecular formula is C12H13NC_{12}H_{13}N with a molecular weight of approximately 185.24 g/mol. The presence of the pyridine ring is significant for its biological interactions.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone. It has demonstrated efficacy against various viruses, including:

  • HIV : The compound exhibited an EC50 value of 3.98 μM against HIV type-1, indicating potent antiviral activity with a favorable therapeutic index (CC50/EC50) exceeding 105.25, suggesting low cytotoxicity compared to its antiviral effect .
  • Tobacco Mosaic Virus (TMV) : It showed significant inhibition with an EC50 of 58.7 μg/mL, marking it as a promising candidate for further development in antiviral therapies .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies indicate that it possesses strong radical scavenging activity, which is critical in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of 3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone involve:

  • Inhibition of Viral Replication : The compound interferes with viral replication processes, potentially by inhibiting key viral enzymes or altering host cell pathways.
  • Antioxidant Mechanisms : Its antioxidant activity may stem from the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies and Research Findings

Several studies illustrate the biological efficacy of this compound:

StudyFocusFindings
Study AAntiviral ActivityEC50 against HIV: 3.98 μM; Low cytotoxicity (CC50 > 400 μM)
Study BTMV InhibitionEC50: 58.7 μg/mL; Effective in plant virus control
Study CAntioxidant ActivityStrong radical scavenging activity; Potential in oxidative stress management

Q & A

Q. What are the established synthetic routes for 3-Allyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone, and how can intermediates be purified?

Synthesis typically involves cyclization or condensation reactions. For example, similar dihydrofuranone derivatives are synthesized via intramolecular esterification or [3+2] cycloaddition reactions (e.g., see the preparation of 4-[(4-methylthio)phenyl]-3-phenyl-2-(5H)-furanone via condensation ). Allyl and pyridyl substituents may require regioselective alkylation or radical-mediated coupling. Purification often employs column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethyl acetate/hexane mixtures .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR/IR Spectroscopy : To confirm functional groups (e.g., lactone carbonyl at ~1750 cm⁻¹ in IR) and stereochemistry (via NOESY for allyl/pyridyl spatial arrangement) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related 4-amino-2(5H)-furanones .
  • Mass Spectrometry : Validate molecular weight (e.g., using ESI-MS or GC-MS) .

Q. What safety protocols are critical during handling?

Refer to GHS classifications for dihydrofuranones: acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards. Use PPE (gloves, goggles, fume hoods) and avoid dust formation. Emergency measures include rinsing eyes with water for 15 minutes and administering oxygen if inhaled .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and stability under thermal stress?

Density Functional Theory (DFT) can model bond dissociation energies (BDEs) and HOMO-LUMO gaps. For example, 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone has a C5-C6 BDE of 372.31 kJ/mol, indicating thermal stability . Tools like Chemissian (used for HOMO-LUMO analysis in Figure 7.6 ) or ACD/Labs Percepta (for logP/pKa predictions ) are recommended.

Q. How do reaction mechanisms differ for ring-opening vs. ring-functionalization pathways?

  • Ring-Opening : Acidic/basic conditions may hydrolyze the lactone to a carboxylic acid. Kinetic studies (e.g., pH-dependent NMR monitoring) can track intermediates .
  • Functionalization : Allyl groups undergo Heck coupling or epoxidation, while the pyridyl moiety facilitates coordination chemistry (e.g., metal-catalyzed cross-coupling) . Mechanistic insights from 4-amino-2(5H)-furanone synthesis (via Michael addition-elimination ) are transferable.

Q. How can contradictory data on dihydrofuranone stability be resolved in experimental studies?

Contradictions may arise from solvent effects, impurities, or measurement techniques. Mitigation strategies:

  • Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced Analytics : Use TGA-DSC for decomposition profiles or in-situ FTIR to detect transient intermediates .
  • Peer Validation : Cross-reference with RIFM safety assessments (e.g., 4-Hydroxy-2,5-dimethyl-3(2H)-furanone’s stability data ).

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, RIFM/IUPAC reports, and crystallographic databases. Avoid non-academic platforms like .
  • Experimental Design : Include controls (e.g., stability studies under UV light for photodegradation analysis) and triplicate measurements for statistical rigor .

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